molecular formula C12H11ClN2 B2738215 n1-(2-Chlorophenyl)benzene-1,2-diamine CAS No. 74864-94-1

n1-(2-Chlorophenyl)benzene-1,2-diamine

Cat. No.: B2738215
CAS No.: 74864-94-1
M. Wt: 218.68
InChI Key: PLURDDHPOJPXFG-UHFFFAOYSA-N
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Description

Scientific Research Applications

n1-(2-Chlorophenyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 1,2-Benzenediamine, N1-(2-chlorophenyl)- was not found, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-(2-Chlorophenyl)benzene-1,2-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form 1,2-benzenediamine.

    Substitution: 1,2-benzenediamine undergoes a substitution reaction with 2-chloronitrobenzene to form the desired compound.

The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

n1-(2-Chlorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of n1-(2-Chlorophenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: Lacks the 2-chlorophenyl group, making it less hydrophobic and potentially less active in certain applications.

    2-Chloroaniline: Contains a single amino group and a chlorine atom, differing significantly in reactivity and applications.

    N1-Phenyl-1,2-benzenediamine: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.

Uniqueness

n1-(2-Chlorophenyl)benzene-1,2-diamine is unique due to the presence of both amino groups and the 2-chlorophenyl group, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions in chemical and biological systems that are not possible with simpler analogs.

Properties

IUPAC Name

2-N-(2-chlorophenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLURDDHPOJPXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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